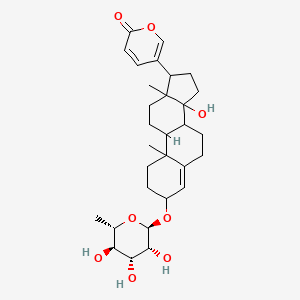

Scillarenin 3beta-rhamnoside

Description

A cardiotonic glycoside isolated from Scilla maritima var. alba (Squill).

Structure

2D Structure

Properties

Molecular Formula |

C30H42O8 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

5-[14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

InChI |

InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16-,19?,20?,21?,22?,24-,25+,26+,27-,28?,29?,30?/m0/s1 |

InChI Key |

MYEJFUXQJGHEQK-RLQJMXQZSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis

Botanical Sources and Distribution

The genus Urginea, closely related to Drimia and belonging to the family Asparagaceae, is a primary source of Scillarenin (B127669) 3β-rhamnoside. nih.gov Investigations into various Urginea species have consistently identified this compound. For instance, Urginea maritima, commonly known as sea squill, contains a complex mixture of bufadienolides, with Scillarenin 3β-rhamnoside being a notable constituent. nih.govchalcogen.ro Studies on Urginea maritima from different geographical locations, such as Egypt, have revealed a diverse array of bufadienolides, including glycosides derived from scillarenin. researchgate.net Research on Urginea indica has also confirmed the presence of proscillaridin (B1679727). nih.gov The bulbs of these plants are the primary site of accumulation for these cardiac glycosides. researchgate.net

Table 1: Presence of Scillarenin 3β-rhamnoside in Investigated Urginea Species

| Species | Finding | Reference(s) |

| Urginea maritima | Contains a complex of bufadienolides, including Scillarenin 3β-rhamnoside (proscillaridin). | nih.govchalcogen.roresearchgate.net |

| Urginea indica | Reported to contain proscillaridin. | nih.gov |

| Urginea pancration | Contains scilliroside, a related bufadienolide, indicating the presence of the scillarenin aglycone pathway. | researchgate.net |

The genus Drimia is another significant source of Scillarenin 3β-rhamnoside. researchgate.net High-resolution mass spectrometry analysis of Drimia numidica has identified scillarenin-O-rhamnoside (proscillaridin A). researchgate.net Similarly, studies on Indian Drimia species have pointed to the presence of various bufadienolides, with scillarenin and its glycosides being key compounds. researchgate.net Drimia maritima, which is synonymous with Urginea maritima, is a well-documented source of this compound. nih.govplantaedb.com The bulbs of Drimia species are recognized as the main repository of these bioactive secondary metabolites. researchgate.net

Table 2: Presence of Scillarenin 3β-rhamnoside in Investigated Drimia Species

| Species | Finding | Reference(s) |

| Drimia numidica | Annotation of scillarenin-O-rhamnoside (Proscillaridin A) through mass spectrometry. | researchgate.net |

| Drimia indica | Reported to contain proscillaridin. | nih.gov |

| Drimia maritima | A well-established source of proscillaridin. | nih.govplantaedb.com |

While predominantly found in Urginea and Drimia, the core bufadienolide structure is present in other plant families as well. For example, bufadienolides have been identified in the Crassulaceae and Ranunculaceae families. researchgate.net The first bufadienolide to be described, scillaren (B1171841) A, was isolated from Scilla maritima (now Drimia maritima). nih.gov The biosynthesis of scillirosid, a related compound, was studied in Scilla maritima, indicating the presence of the necessary metabolic pathways for producing scillarenin-based glycosides in this genus. nih.gov

Pathways of Bufadienolide Biosynthesis in Plants

The biosynthesis of bufadienolides in plants follows the well-established isoprenoid pathway. researchgate.net The initial precursor is acetate, which is converted to mevalonic acid. researchgate.net Through a series of enzymatic steps involving isopentenyl pyrophosphate and squalene, the steroidal backbone is formed. researchgate.net Cholesterol is a key intermediate, which is then converted to pregnenolone. researchgate.netroyalsocietypublishing.org Pregnenolone serves as a crucial precursor for the formation of the C24 steroid structure characteristic of bufadienolides. royalsocietypublishing.org The distinctive α-pyrone ring of the bufadienolide is formed by the condensation of a pregnane (B1235032) derivative with a three-carbon unit, with studies on scillirosid biosynthesis suggesting oxaloacetic acid as the source of this unit. nih.gov

Glycosylation is a critical final step in the biosynthesis of Scillarenin 3β-rhamnoside, where a sugar moiety is attached to the scillarenin aglycone. This process is catalyzed by enzymes known as glycosyltransferases. frontiersin.org In plants, these enzymes typically utilize nucleotide-activated sugars, such as UDP-rhamnose, as the sugar donor. The glycosyltransferase specifically recognizes the 3β-hydroxyl group of the scillarenin molecule and facilitates the formation of a β-glycosidic bond with L-rhamnose. frontiersin.org This enzymatic glycosylation not only modifies the structure of the bufadienolide but can also influence its solubility and biological activity. frontiersin.org While the specific glycosyltransferases responsible for the rhamnosylation of scillarenin in Urginea and Drimia species are not fully characterized, the general mechanism of plant glycosyltransferases provides a model for this transformation. frontiersin.org

Precursor Utilization and Enzymatic Steps

Genetic and Molecular Basis of Biosynthesis

The biosynthesis of Scillarenin 3β-rhamnoside, a bufadienolide cardiac glycoside also known as Proscillaridin A, is a complex enzymatic process occurring in plants such as Drimia maritima (Mediterranean squill). googleapis.comnih.gov The synthesis involves two primary convergent pathways: the formation of the steroidal aglycone, scillarenin, and the synthesis of the activated sugar donor, UDP-L-rhamnose. These pathways are followed by a final glycosylation step where the two precursors are joined. The genetic and molecular foundations of this process are rooted in the coordinated expression of genes encoding specific enzymes that catalyze each transformation.

The entire process begins with precursors from primary metabolism, which are channeled into the intricate network of secondary metabolite production. The steroidal core is derived from the isoprenoid pathway, while the rhamnose moiety originates from carbohydrate metabolism.

Biosynthesis of the Aglycone: Scillarenin

The formation of the scillarenin aglycone follows the steroid biosynthesis pathway, which is common to many organisms but features unique modifications in plants that produce cardiac glycosides.

Isoprenoid Pathway and Cholesterol Formation: The foundational steps involve the synthesis of the universal C30 isoprenoid hydrocarbon, squalene, from acetate-derived units via the mevalonate (B85504) (MVA) pathway. britannica.com Squalene undergoes an enzyme-controlled cyclization to form the initial steroid scaffold, lanosterol. britannica.com Subsequent enzymatic modifications remove methyl groups and shift double bonds to produce cholesterol, a critical precursor for many plant steroids. britannica.complos.org While cholesterol synthesis is vigorous in vertebrates, it also occurs in plants and serves as a key branch point for various secondary metabolites. britannica.com

Modification of the Steroid Core: Starting from cholesterol, a series of largely uncharacterized, yet putative, enzymatic reactions modify the steroid nucleus to create the bufadienolide structure. This process is thought to involve a cascade of hydroxylations, oxidations, and isomerizations, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases. researcher.life In the related biosynthesis of cardenolides in Digitalis species, specific genes like HYDRA1 (HYD1), a sterol reductase, have been identified as crucial for modifying the steroid core, indicating the types of enzymes likely involved in bufadienolide synthesis as well. plos.org The formation of the distinctive six-membered lactone ring at the C-17 position is a defining step in creating the bufadienolide aglycone. nih.gov

Biosynthesis of the Glycone: UDP-L-rhamnose

The sugar moiety attached to scillarenin is L-rhamnose. In plants, sugars are activated for transfer by being linked to a nucleotide diphosphate (B83284), most commonly uridine (B1682114) diphosphate (UDP). nih.govportlandpress.com The activated donor for rhamnosylation is UDP-L-rhamnose.

Formation from UDP-D-glucose: The biosynthesis of UDP-L-rhamnose in plants starts from the common sugar nucleotide UDP-D-glucose. nih.govcarnegiescience.edubiorxiv.org The conversion is accomplished by enzymes known as UDP-rhamnose synthases (RHMs). nih.gov In the model plant Arabidopsis thaliana, three biochemically redundant enzymes, RHM1, RHM2, and RHM3, have been identified. biorxiv.orgnsf.gov

Enzymatic Cascade: These RHM enzymes are often multi-domain proteins that catalyze a sequence of three distinct chemical reactions: 4,6-dehydration of the glucose moiety, followed by 3,5-epimerization, and finally a 4-keto-reduction to yield UDP-L-rhamnose. nih.govportlandpress.com Recent research has shown that the RHM1 enzyme is sufficient to form enzymatically active biological condensates, termed 'rhamnosomes', which are essential for the efficient synthesis of UDP-rhamnose required for cell wall development and other glycosylation events. carnegiescience.edubiorxiv.orgnsf.gov

| Enzyme Family | Model Enzyme | Function | Precursor | Product |

| UDP-Rhamnose Synthase | RHM1 (A. thaliana) | Catalyzes the multi-step conversion of UDP-D-glucose to UDP-L-rhamnose. Forms 'rhamnosomes' for efficient synthesis. carnegiescience.edubiorxiv.org | UDP-D-glucose | UDP-L-rhamnose |

| UDP-Rhamnose Synthase | RHM2/RHM4 (A. thaliana) | Biochemically redundant with RHM1, contributes to the cellular pool of UDP-L-rhamnose. nih.govbiorxiv.org | UDP-D-glucose | UDP-L-rhamnose |

| UDP-Rhamnose Synthase | RHM3 (A. thaliana) | Biochemically redundant with RHM1, contributes to the cellular pool of UDP-L-rhamnose. nih.govbiorxiv.org | UDP-D-glucose | UDP-L-rhamnose |

Final Assembly: Glycosylation

The terminal step in the biosynthesis of Scillarenin 3β-rhamnoside is the covalent attachment of L-rhamnose to the scillarenin aglycone.

Role of Glycosyltransferases (GTs): This reaction is catalyzed by a specific UDP-sugar glycosyltransferase (UGT). plos.orgnumberanalytics.com Glycosyltransferases are a large family of enzymes responsible for the formation of glycosidic bonds by transferring a sugar moiety from a nucleotide sugar donor to an acceptor molecule. numberanalytics.comsigmaaldrich.com

Specificity and Regulation: These enzymes exhibit high specificity for both the sugar donor (in this case, UDP-L-rhamnose) and the aglycone acceptor (scillarenin), ensuring the correct sugar is attached at the correct position (the 3β-hydroxyl group). numberanalytics.comresearchgate.net The expression of the specific UGT gene is a critical regulatory point, often controlled by developmental stage and environmental or defense-related signals, such as jasmonate signaling. plos.orgresearcher.life While the precise gene encoding the rhamnosyltransferase that acts on scillarenin in Drimia maritima has not been definitively isolated and characterized, its existence and function are inferred from the presence of the final product and extensive knowledge of glycoside biosynthesis in plants. numberanalytics.commdpi.com

Spectroscopic Analysis for Definitive Structural Assignment

Modern spectroscopic methods are indispensable for the unambiguous structural assignment of complex natural products like Scillarenin 3β-rhamnoside. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides a wealth of information about the carbon-hydrogen framework of Scillarenin 3β-rhamnoside. Both ¹H and ¹³C NMR are crucial for its structural elucidation. nih.gov

¹H-NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. Key signals in the ¹H-NMR spectrum of Proscillaridin A include those for the α-pyrone ring protons, the anomeric proton of the rhamnose sugar, and the methyl groups of the steroid core and the rhamnose moiety. mdpi.com For instance, characteristic signals can be observed for the olefinic protons of the lactone ring and the anomeric proton of the rhamnose sugar, which confirms the presence of these structural features. mdpi.compsu.edu

Table 1: Selected ¹H-NMR Spectroscopic Data for Proscillaridin A

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-22 | 8.01 | dd | J₁ = 9.7, J₂ = 2.5 |

| H-21 | 7.45 | bs | |

| H-23 | 6.30 | d | 9.7 |

| H-4 | 5.36 | bs | |

| H-1' | 4.91 | bs | |

| CH₃-6' | 1.15 | d | 5.9 |

| CH₃-19 | 1.09 | s | |

| CH₃-18 | 0.76 | s |

Data sourced from a study on the regioselective esterification of cardiac glycosides. mdpi.com

Table 2: ¹³C-NMR Spectroscopic Data for Proscillaridin A

| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |

|---|---|---|---|

| C-1 | 36.3 | C-16 | 27.5 |

| C-2 | 29.5 | C-17 | 50.3 |

| C-3 | 81.5 | C-18 | 17.1 |

| C-4 | 142.0 | C-19 | 19.6 |

| C-5 | 122.9 | C-20 | 115.2 |

| C-6 | 29.3 | C-21 | 149.3 |

| C-7 | 21.9 | C-22 | 147.0 |

| C-8 | 39.6 | C-23 | 109.9 |

| C-9 | 40.4 | C-1' | 95.1 |

| C-10 | 34.9 | C-2' | 71.5 |

| C-11 | 21.1 | C-3' | 70.5 |

| C-12 | 32.1 | C-4' | 74.2 |

| C-13 | 47.6 | C-5' | 62.2 |

| C-14 | 80.7 | C-6' | 17.8 |

| C-15 | 48.5 |

Data sourced from a study on the enhanced production of secondary metabolites in Urgenia congesta. ajol.info

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of Scillarenin 3β-rhamnoside. nih.govcarlroth.com Techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly employed. nih.govlipidmaps.org

Molecular Ion Peak: In ESI-MS, Proscillaridin A typically forms a protonated molecule [M+H]⁺, which allows for the accurate determination of its molecular weight. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mzcloud.org

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern provides valuable structural information. A characteristic fragmentation for Proscillaridin A is the loss of the rhamnose sugar moiety (a loss of 146 atomic mass units), which confirms the glycosidic nature of the compound. mdpi.comresearchgate.net Further fragmentation of the aglycone, Scillarenin, provides additional structural details of the steroid core and the lactone ring. academicjournals.orgacademicjournals.org

Table 3: Mass Spectrometry Data for Proscillaridin A

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|---|---|---|

| ESI-MS | Positive | 531.6 | [M+H]⁺ |

| MS/MS | Positive | 367.3 | [M+H - rhamnose]⁺ |

| MS/MS | Positive | 349.3 | [M+H - rhamnose - H₂O]⁺ |

Data compiled from various mass spectrometric analyses. nih.govacademicjournals.orgacademicjournals.org

Stereochemical Characterization of the Glycosidic Linkage

The stereochemistry of the glycosidic bond connecting the L-rhamnose sugar to the C-3 hydroxyl group of the scillarenin aglycone is a critical aspect of the structure of Proscillaridin A. This linkage is determined to be in the α-configuration. scribd.com The determination of this stereochemistry is typically achieved through a combination of NMR spectroscopy and an understanding of glycosylation mechanisms.

The configuration of the glycosidic linkage can be inferred from the coupling constant of the anomeric proton (H-1') in the ¹H-NMR spectrum. Furthermore, enzymatic synthesis and degradation studies can also be used to confirm the stereochemistry of the glycosidic bond. nih.gov The stereospecificity of the glycosidic linkage is crucial for the biological activity of the compound. pearson.comwikipedia.orglibretexts.org

Conformational Analysis and Molecular Dynamics Studies

While NMR and MS provide a static picture of the molecule, conformational analysis and molecular dynamics (MD) simulations offer insights into its three-dimensional structure and flexibility. These computational methods are increasingly used to understand the dynamic behavior of complex molecules like Proscillaridin A. nih.gov

MD simulations can be used to explore the conformational landscape of the molecule, identifying low-energy conformations and the flexibility of the steroid rings and the glycosidic linkage. nih.gov This information is valuable for understanding how Proscillaridin A interacts with its biological targets. For instance, understanding the preferred conformation of the molecule can help in elucidating its binding mode to the Na⁺/K⁺-ATPase, its primary pharmacological target. nih.gov While specific, detailed conformational analysis and molecular dynamics studies on Scillarenin 3β-rhamnoside are not extensively reported in the provided context, these methods represent a frontier in the detailed structural characterization of such natural products. nih.govresearchgate.net

Historical Perspective of Bufadienolide Research

The study of bufadienolides, the broader class of compounds to which Scillarenin (B127669) 3beta-rhamnoside belongs, has a rich history. The term "bufadienolide" is derived from the genus Bufo (toads), as their venom is a primary source of these compounds, and the "-diene-" and "-olide" suffixes refer to the two double bonds in the lactone ring. lodz.pld-nb.info The first bufadienolide to be isolated and identified was Scillaren (B1171841) A, which was obtained from the Egyptian squill (Scilla maritima) in 1933. lodz.pld-nb.infonih.gov

Historically, research on bufadienolides focused on their cardiotonic properties, stemming from their ability to inhibit the Na+/K+-ATPase pump. nih.govresearchgate.net These compounds are characterized by a C-24 steroid skeleton with a six-membered lactone ring at the C-17 position. d-nb.infonih.gov Bufadienolides are found in both plants, particularly in the Crassulaceae and Hyacinthaceae families, and animals, including toads and some snakes. d-nb.inforesearchgate.net Over the years, advancements in chromatographic and spectroscopic techniques have led to the discovery and characterization of a wide diversity of bufadienolide structures. nih.gov

Current Research Landscape and Significance of Scillarenin 3beta Rhamnoside

The current research landscape for Scillarenin (B127669) 3beta-rhamnoside has expanded significantly beyond its historical association with cardiotonic activity. Modern scientific inquiry is focused on elucidating its potential in other biomedical areas, driven by its diverse biological activities.

Recent studies have highlighted the antiproliferative effects of Scillarenin 3beta-rhamnoside. For instance, in vitro research has demonstrated its ability to induce an antiproliferative response in MCF-7 breast cancer cells in a dose- and time-dependent manner. Furthermore, it has been identified as a potent inhibitor of topoisomerase I and II, with IC50 values of 30 nM and 100 nM, respectively, suggesting a potential mechanism for its anticancer effects.

In the field of virology, this compound (referred to as Proscillaridin (B1679727) A) has been identified as a potent anti-Hepatitis B Virus (HBV) agent, with an IC50 of 7.2 nM. chemicalbook.com Research has also shown that it can enhance the activity of DNMT and HDAC inhibitors, leading to significant gene expression reprogramming in cancer cells. chemicalbook.com

The compound has also been investigated for its effects on the nervous system. Studies using SH-SY5Y neuroblastoma cells have explored the apoptosis-inducing capacity of extracts containing Proscillaridin A. thescipub.com Additionally, some bufadienolides, including Proscillaridin A, have been reported to possess analgesic activity. researchgate.net

Table 2: Investigated Biological Activities of this compound

| Biological Activity | Research Finding | Cell Line/Model | Reference |

|---|---|---|---|

| Antiproliferative | Dose- and time-dependent inhibition of cell growth | MCF-7 (Breast Cancer) | |

| Topoisomerase Inhibition | Potent inhibitor of Topoisomerase I and II | In vitro assay | |

| Antiviral | Potent anti-HBV agent (IC50 = 7.2 nM) | In vitro | chemicalbook.com |

| Epigenetic Modulation | Enhances activity of DNMT and HDAC inhibitors | Cancer cells | chemicalbook.com |

| Apoptosis Induction | Induces apoptosis | SH-SY5Y (Neuroblastoma) | thescipub.com |

| Analgesic | Reported to possess analgesic properties | Not specified | researchgate.net |

The ongoing research into this compound underscores its significance as a multifaceted compound with a range of biological activities that are of considerable interest to the academic community.

The Chemical Compound "Scillarenin 3β-rhamnoside"

Scillarenin 3β-rhamnoside, also known as proscillaridin, is a significant bufadienolide, a type of cardiac glycoside. nih.gov This class of naturally occurring steroids is characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus. nih.gov Found in various plant species, Scillarenin 3β-rhamnoside has been a subject of phytochemical and biosynthetic research.

Mechanistic Studies of Biological Activities in Research Models

Modulation of Cellular Signaling Pathways

Investigation of Na+/K+-ATPase Inhibition Mechanisms

Proscillaridin (B1679727) A is a potent inhibitor of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. nih.govresearchgate.netnih.govgoogle.com This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. nih.gov The Na+/K+-ATPase α1 subunit is considered the putative target of proscillaridin A. nih.govoncotarget.com The binding of cardiac glycosides like proscillaridin A to the Na+/K+-ATPase pump can trigger a cascade of signaling events within the cell. nih.govnih.gov This interaction is not merely a disruption of ion transport but also involves the assembly of multi-protein signaling complexes. nih.gov

Interactions with DNA Topoisomerases I and II

Proscillaridin A has been identified as a potent poison of both DNA topoisomerase I and II. jst.go.jpmedchemexpress.comnih.govglpbio.comtargetmol.com It demonstrates inhibitory activity against topoisomerase I at a concentration of 30 nM and against topoisomerase II at 100 nM. medchemexpress.comnih.govglpbio.comtargetmol.com This dual inhibitory action suggests that proscillaridin A may exert its cytotoxic effects by simultaneously targeting both enzymes. jst.go.jpnih.govtargetmol.com The mechanism is believed to involve the stabilization of the DNA-topoisomerase complexes, which ultimately leads to DNA damage and cell death. jst.go.jpnih.gov Unlike some other compounds, proscillaridin A does not appear to intercalate into the DNA minor groove. jst.go.jpnih.gov

Influence on Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Synthesis

Research has shown that proscillaridin A can inhibit the synthesis of Hypoxia-Inducible Factor 1 alpha (HIF-1α) protein. nih.govnih.govpnas.org This inhibition occurs under both hypoxic and non-hypoxic conditions. nih.gov Studies on Hep3B and PC3 cancer cells revealed that concentrations of 50 nM proscillaridin A were effective in reducing HIF-1α expression. nih.gov The mechanism appears to be at the level of protein synthesis rather than affecting protein degradation, as the inhibition persists even in the presence of proteasome inhibitors. nih.gov HIF-1α is a critical transcription factor in tumor adaptation to low oxygen environments, and its inhibition by proscillaridin A points to a significant anti-cancer mechanism. nih.govnih.govpnas.org

Cellular Responses in In Vitro Models

Induction of Apoptosis in Malignant Cell Lines

Proscillaridin A has been shown to induce apoptosis, or programmed cell death, in a variety of malignant cell lines. researcherslinks.commedsci.orgnih.gov This apoptotic induction is a key component of its anticancer activity. In prostate cancer cells, for instance, proscillaridin A triggers apoptosis in a dose-dependent manner. medsci.orgnih.gov The underlying mechanisms for this include the generation of reactive oxygen species, modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and ultimately, the activation of caspase-3 and cleavage of PARP. nih.gov Similarly, in non-small cell lung carcinoma cell lines, proscillaridin A induces intrinsic apoptosis. researcherslinks.com It has also been found to sensitize colon cancer cells to TRAIL-induced cell death. researchgate.netnih.gov

Antiproliferative Effects on Specific Cancer Cell Lines

Proscillaridin A exhibits potent antiproliferative effects across a range of cancer cell lines. researcherslinks.com Its efficacy has been demonstrated in glioblastoma, prostate, lung, breast, and leukemia cell lines. nih.govmedsci.orgnih.govnih.govmdpi.com Studies have shown that it can inhibit cell proliferation at nanomolar concentrations. researcherslinks.com For example, in prostate cancer cell lines LNCaP and DU145, proscillaridin A inhibited proliferation in a dose-dependent manner. medsci.orgresearchgate.net In glioblastoma cell lines, it not only displayed cytotoxic properties but also impaired the self-renewal capacity of glioblastoma stem-like cells. nih.govoncotarget.com The antiproliferative activity is often linked to the induction of cell cycle arrest, typically at the G2/M phase. nih.govoncotarget.com

| Cell Line | Cancer Type | Observed Effect | Concentration | Reference |

| MCF-7 | Breast Cancer | Inhibition of cell proliferation | Time- and dose-dependent (0-160 nM) | medchemexpress.commdpi.com |

| LNCaP | Prostate Cancer | Inhibition of proliferation, induction of apoptosis | Dose-dependent (25-50 nM) | medsci.orgnih.gov |

| DU145 | Prostate Cancer | Inhibition of proliferation, induction of apoptosis | Dose-dependent (25-50 nM) | medsci.orgnih.gov |

| PC3 | Prostate Cancer | Selective inhibition of cell growth, induction of apoptosis | 1 nM | tandfonline.com |

| A549 | Non-Small Cell Lung Carcinoma | Induction of intrinsic apoptosis | Dose-dependent (12.5-100 nM) | researcherslinks.com |

| H1650 | Non-Small Cell Lung Carcinoma | Induction of intrinsic apoptosis | Dose-dependent (12.5-100 nM) | researcherslinks.com |

| H1975 | Non-Small Cell Lung Carcinoma | Induction of intrinsic apoptosis | Dose-dependent (12.5-100 nM) | researcherslinks.com |

| GBM6 | Glioblastoma | Cytotoxicity, cell death, G2/M phase blockade | Not Specified | nih.govoncotarget.com |

| GBM9 | Glioblastoma | Cytotoxicity, cell death, G2/M phase blockade | Not Specified | nih.govoncotarget.com |

| U87-MG | Glioblastoma | Cytotoxicity, cell death, G2/M phase blockade | Not Specified | nih.govoncotarget.com |

| U251-MG | Glioblastoma | Cytotoxicity, cell death, G2/M phase blockade | Not Specified | nih.govoncotarget.com |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Growth inhibition, MYC downregulation | 5 nM | nih.gov |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia | Growth inhibition, MYC downregulation | 5 nM | nih.gov |

| CT26 | Murine Colorectal Cancer | Antiproliferative activity | IC50: 3.887 µM (72h) | biorxiv.org |

| AML 8227 | Acute Myeloid Leukemia | Inhibition of LSC proliferation | IC50 lower than for bulk cells | mdpi.com |

Immunomodulatory Activity Investigations

While direct and extensive research specifically detailing the immunomodulatory activities of Scillarenin (B127669) 3beta-rhamnoside is an emerging field, the broader class of cardiac glycosides, to which it belongs, has been shown to exert various effects on the immune system. mdpi.com These natural compounds are recognized for their capacity to modulate immune responses, primarily through the inhibition of the Na+/K+-ATPase pump, which can influence intracellular signaling pathways critical to immune cell function. mdpi.com

Studies on related compounds and the plant genus from which Scillarenin 3beta-rhamnoside is derived, Drimia (formerly Urginea), suggest a basis for its potential immunomodulatory properties. For instance, extracts from Drimia species have been reported to possess anti-inflammatory and immunomodulatory activities in various research models. researchgate.netresearchgate.net Furthermore, some cardiac glycosides have been observed to suppress the activity of T-helper cells and modulate the transcription of immune response genes by inhibiting nuclear factor kappa B (NF-κB), a key regulator of inflammation. mdpi.com The bufadienolide cinobufagin, structurally related to scillarenin, has also demonstrated immunomodulatory properties. nih.gov Although these findings provide a strong rationale, further specific investigations are required to fully characterize the precise immunomodulatory mechanisms of this compound itself.

Interactions with Transport Proteins

The interaction of this compound with various transport proteins is a critical area of research, as these interactions can significantly impact its pharmacokinetic profile and potential for drug-drug interactions. Key transporters investigated include P-glycoprotein and liver uptake transporters.

P-glycoprotein Substrate and Modulator Research

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a crucial role in limiting the cellular uptake and bioavailability of many xenobiotics. nih.gov Research has identified this compound, also known as proscillaridin A, as both a substrate and a potent inhibitor of P-gp.

In studies using membrane vesicles containing human P-gp, proscillaridin A demonstrated significant inhibition of P-gp-mediated transport of a known substrate, N-methyl-quinidine. oup.comoup.com In fact, at a concentration of 100µM, it inhibited transport by 97%, ranking it among the most potent inhibitors in the study alongside digitoxin. oup.comoup.com Further research has confirmed that proscillaridin A is a P-gp substrate. science.gov

Investigations into the structure-activity relationship have revealed that the sugar moiety at the 3β position of the steroid core is favorable for binding to P-gp. nih.govoup.com Studies involving mutations of amino acids in the P-gp drug-binding site have shown that the affinity of proscillaridin A is decreased when certain residues, such as Phe336 and Ile340, are altered. nih.gov This indicates the importance of these specific amino acids in the interaction between P-gp and this compound.

Table 1: Interaction of Proscillaridin A with P-glycoprotein Mutants

| P-gp Mutant | Effect on Proscillaridin A Affinity | Reference |

| F336A | Decreased affinity (2- to 4-fold) | nih.gov |

| I340A | Decreased affinity (2- to 4-fold) | nih.gov |

This table summarizes the observed changes in the apparent affinity of proscillaridin A for P-glycoprotein when specific amino acid residues in the drug-binding site are mutated.

Liver Uptake Transporter Interactions (NTCP, OATP1B1, OATP1B3)

The hepatic uptake of compounds from the blood is mediated by several transporters, including the Na+-dependent taurocholate co-transporting polypeptide (NTCP) and the organic anion-transporting polypeptides OATP1B1 and OATP1B3. acs.orgacs.org The interaction of this compound with these transporters has been systematically investigated to understand its hepatic disposition.

A key study evaluated a series of digitalis-like compounds, including proscillaridin A, for their ability to inhibit these transporters. acs.orgacs.org The findings revealed that proscillaridin A is a potent inhibitor of NTCP, and also interacts with OATP1B1 and OATP1B3. acs.orgacs.org

Specifically, proscillaridin A was found to be the most effective inhibitor of NTCP-mediated taurocholic acid transport among the 14 compounds tested, with a half-maximal inhibitory concentration (IC50) of 22 μM. acs.orgacs.org In contrast, its inhibitory activity against OATP1B1 and OATP1B3 was less potent compared to other tested digitalis-like compounds like digitoxin. acs.orgacs.org The study also highlighted that the rhamnose sugar moiety on this compound decreases the inhibition of NTCP and OATP1B3 transport activity, while it enhances the inhibitory potency against OATP1B1. acs.orgacs.org Despite its inhibitory effects, no significant transport of proscillaridin A itself was observed by any of these three hepatic uptake transporters. acs.org

Table 2: Inhibitory Potency (IC50) of Proscillaridin A on Liver Uptake Transporters

| Transporter | Substrate Used in Assay | IC50 (μM) | Reference |

| NTCP | Taurocholic acid (TCA) | 22 | acs.orgacs.org |

| OATP1B1 | β-estradiol 17-β-d-glucuronide (E217βG) | >100 | acs.orgacs.org |

| OATP1B3 | β-estradiol 17-β-d-glucuronide (E217βG) | >100 | acs.orgacs.org |

This table presents the half-maximal inhibitory concentration (IC50) values of proscillaridin A against major hepatic uptake transporters, as determined in cellular transport assays.

Structure Activity Relationships Sar and Derivative Research

Aglycone Moiety Contribution to Biological Activity (Scillarenin)

The aglycone, Scillarenin (B127669), constitutes the fundamental pharmacophore responsible for the compound's biological effects, primarily the inhibition of the Na+/K+-ATPase enzyme. nih.govphiladelphia.edu.jo Several structural features of the Scillarenin steroid nucleus are considered essential for this activity. A defining characteristic of cardiac glycosides is the "U"-shaped conformation created by the cis-fusion of the A/B and C/D steroid rings, which is crucial for effective binding to the enzyme. nih.govpnas.org

The doubly unsaturated six-membered lactone ring (α-pyrone) attached at the C-17β position is another critical determinant of activity. nih.govlodz.pl This moiety, which defines Scillarenin as a bufadienolide, interacts with the Na+/K+-ATPase binding site. Furthermore, the presence of a hydroxyl group at the C-14β position is vital for high-affinity binding and potent inhibitory activity. pnas.org Studies comparing bufadienolides have confirmed that the 14β-hydroxy group contributes significantly more to potency than a 14,15-epoxy modification. The aglycone itself, obtainable through enzymatic glycolysis of the parent glycoside, serves as a key starting material for creating semi-synthetic derivatives. benthamdirect.comacs.org

Role of the Rhamnose Moiety in Receptor Binding and Activity

The primary function of the rhamnose group is to enhance the binding affinity and stability of the compound to its target, the Na+/K+-ATPase. oregonstate.edu Competition experiments have shown that glycosides like Proscillaridin (B1679727) A have a higher affinity for the enzyme's receptor than their corresponding aglycones. nih.gov The removal of the sugar moiety leads to a dramatic decline in ligand binding affinity, although the effect on inhibitory potency can be less pronounced. nih.govnih.gov It is hypothesized that the sugar moiety is necessary for properly orienting the molecule and "closing" the extracellular access pathway to the binding site on the enzyme. researchgate.net

Studies have shown that the first sugar attached to the aglycone is the most critical for receptor binding, with the addition of further sugars having a lesser effect. mdpi.com The addition of a rhamnose sugar has been reported to enhance the potency of some cardiac glycosides by as much as 6 to 35 times. nih.gov However, the sugar's influence can be context-dependent; enzymatic modification of the glycan structure of Proscillaridin A has been explored to reduce its cytotoxicity while retaining other desired biological activities. researchgate.netresearchgate.net

Synthetic and Semi-Synthetic Derivatization Strategies

To improve the therapeutic profile of Scillarenin 3beta-rhamnoside, researchers have employed various derivatization strategies. These approaches aim to enhance potency, increase solubility, reduce toxicity, or modify the spectrum of biological activity by chemically altering the parent molecule.

Chemical modifications of this compound and its aglycone have been successfully implemented to create novel analogs. One strategy involves the enzymatic removal of the rhamnose to yield Scillarenin, which then serves as a scaffold for further synthesis. benthamdirect.comacs.org For example, new bufotoxin (B1668042) homologues have been prepared by attaching alkyl chains of various lengths to the C-3 position of the Scillarenin nucleus. benthamdirect.comacs.org

Other transformations have focused on modifying the sugar moiety itself. Nitration of the sugar in tetrahydroproscillaridin (B1166120), a hydrogenated derivative, was shown to introduce a vascular relaxing effect not present in the parent compound. nih.gov More recent work has involved the synthesis of analogs where the rhamnose glycan is modified, such as through ketalization (forming an acetonide) or acetylation. researchgate.netbiorxiv.org These modifications are designed to alter physicochemical properties like bioavailability and have been shown to produce compounds with similar or even enhanced in vitro anticancer potency compared to the original Proscillaridin A. researchgate.netbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For bufadienolides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for cytotoxicity. benthamdirect.comacs.orgnih.gov

These models generate 3D contour maps that visualize the regions around the molecule where certain properties are predicted to influence activity. nih.gov For instance, a QSAR study on bufadienolides identified several key pharmacophores responsible for anti-tumor activity, providing a rational basis for designing new derivatives. nih.govmdpi.com The models are built using a "training set" of compounds with known activities and are validated by their ability to predict the activities of a "test set" of compounds. researchgate.netnih.gov Statistical values such as the cross-validated q² and non-cross-validated r² are used to assess the model's predictive power. benthamdirect.comnih.gov The insights gained from QSAR studies can guide the synthesis of derivatives with improved activity by suggesting favorable or unfavorable structural modifications based on steric, electrostatic, and other molecular fields. benthamdirect.commdpi.com

The development of novel derivatives necessitates rigorous evaluation in relevant biological assays to characterize their activity and therapeutic potential. Derivatives of this compound have been tested across a range of in vitro and ex vivo models.

For instance, bufotoxin homologues synthesized from Scillarenin were evaluated for their inhibitory effect on Na+, K+-ATPase, their positive inotropic effect on isolated guinea-pig papillary muscle, and their effect on smooth muscle from rat mesenteric artery. benthamdirect.comacs.org In other studies, glycan-modified analogs of Proscillaridin A were assessed for their antiproliferative activity against various human colorectal and liver cancer cell lines using MTT assays. researchgate.netbiorxiv.org The results showed that a ketalized analog exhibited cytotoxicity comparable to or greater than the parent compound. researchgate.net Similarly, nitrates of tetrahydroproscillaridin were evaluated for their effects on myocardial contraction and vascular muscle, demonstrating that nitration of the sugar moiety could introduce beneficial vascular relaxing properties. nih.gov

The table below summarizes the findings from the biological evaluation of selected derivatives.

| Parent Compound | Derivative Type | Biological Assay(s) | Key Finding | Reference |

|---|---|---|---|---|

| Proscillaridin A | C3-Alkylated Homologues (from Scillarenin) | Na+,K+-ATPase inhibition; Positive inotropic effect (guinea-pig papillary muscle) | Showed high Na+,K+-ATPase inhibitory activity and positive inotropic effect comparable to ouabain, with minimal vascular contractile effect. | benthamdirect.comacs.org |

| Tetrahydroproscillaridin | Sugar Moiety Nitrates | Myocardial contraction; Vascular smooth muscle effect (rat artery) | Nitration of the sugar moiety resulted in a vascular relaxing effect not observed in the parent compound. Mononitrates were more potent inotropes. | nih.gov |

| Proscillaridin A | Rhamnose Acetonide (Ketal) | Antiproliferative activity (colorectal & liver cancer cell lines) | The ketalized analog provided similar, and in some cases enhanced, in vitro potency compared to Proscillaridin A. | researchgate.netbiorxiv.org |

| Proscillaridin A | Rhamnose Triacetate | Antiproliferative activity (colorectal & liver cancer cell lines) | Exhibited significant cytotoxicity against tested cancer cell lines. | researchgate.netbiorxiv.org |

Metabolic Transformations and Bioconversion Studies

In Vitro Metabolic Pathway Elucidation

The elucidation of the metabolic pathways of proscillaridin (B1679727) A is crucial for understanding its pharmacokinetics and potential interactions. In vitro studies using liver enzyme systems, such as hepatocytes and subcellular fractions, provide a controlled environment to identify metabolic reactions and resulting products.

Research indicates that proscillaridin A undergoes extensive metabolism. pku.edu.cn While detailed pathways specific to proscillaridin A are not fully elucidated in all in vitro systems, general metabolic routes for cardiac glycosides involve several key transformations. Pharmacokinetic studies suggest the involvement of cytochrome P450 (CYP450) enzymes in the clearance of proscillaridin A. patsnap.com Interactions with drugs that induce or inhibit CYP450 enzymes can alter its plasma levels, pointing to the role of this enzyme superfamily in its metabolism. patsnap.com The major CYP enzymes implicated in the metabolism of similar xenobiotics include CYP1A2, CYP3A4, and CYP2D6. researchgate.net

The metabolism of cardiac glycosides is not limited to the CYP450 system. Studies on the related cardiac glycoside digoxin, using in vitro human hepatocyte models, have shown that metabolism can be very low, with the primary compound remaining largely unchanged and only minor polar metabolites being formed. iarc.fr This suggests that the cleavage of sugar moieties may not be exclusively dependent on the CYP system. iarc.fr The metabolic fate can include hydrolysis of the glycosidic bond, hydroxylation of the steroid nucleus, and conjugation reactions, leading to more polar, excretable compounds. The primary goal of these metabolic transformations is to increase the water solubility of the compound to facilitate its elimination from the body.

Table 1: Potential In Vitro Metabolic Reactions of Proscillaridin A

| Reaction Type | Enzyme System (Putative) | Potential Product Description | Significance |

|---|---|---|---|

| Hydrolysis | Glycosidases, Esterases | Scillarenin (B127669) (aglycone) and L-rhamnose | Cleavage of the sugar moiety, altering activity and solubility. |

| Hydroxylation | Cytochrome P450 (CYP) enzymes | Hydroxylated derivatives of the steroid nucleus | Increases polarity for excretion; may alter biological activity. |

| Conjugation | UGTs, SULTs | Glucuronide or sulfate (B86663) conjugates | Phase II metabolic reaction to significantly increase water solubility and facilitate elimination. |

Enzymatic Biotransformation Studies

Enzymatic biotransformation offers a highly specific and efficient method for modifying the structure of complex molecules like proscillaridin A. This approach is used to create derivatives with potentially enhanced activity or reduced toxicity.

One key transformation is the selective hydrolysis of the glycosidic bond. An adaptive enzyme from a Penicillium species, cultured in a medium containing rhamnose, has been reported to hydrolyze the rhamnoside bond of proscillaridin A. iosrjournals.org Furthermore, the enzyme scillarenase, naturally present in the bulbs of Scilla maritima, is used to convert scillaren (B1171841) A (scillarenin-β-D-glucosyl-α-L-rhamnoside) into proscillaridin A by selectively cleaving the terminal glucose unit. google.com

Enzymes are also employed for acylation to produce novel esters. In a notable study, the lipase (B570770) Novozym 435 was used to catalyze the regioselective acetylation of proscillaridin A. The reaction specifically targeted the secondary 4'-hydroxyl group of the rhamnose sugar moiety, demonstrating the high degree of precision achievable with enzymatic catalysts. mdpi.com

Another approach involves transglycosylation, where enzymes transfer sugar moieties to the core molecule. β-Galactosidase from Aspergillus oryzae, for instance, has demonstrated strong transglycosylation activity and has been successfully used for the one-step synthesis of several chemically unstable cardiac glycosides. jst.go.jp Such enzymatic glycosylations can be used to synthesize novel analogs of proscillaridin A with different sugar chains, potentially altering their pharmacokinetic profiles and biological activities.

Table 2: Examples of Enzymatic Biotransformations of Proscillaridin A and Related Glycosides

| Substrate | Enzyme | Enzyme Source | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Proscillaridin A | Adaptive α-L-rhamnosidase | Penicillium sp. | Hydrolysis | Scillarenin | iosrjournals.org |

| Scillaren A | Scillarenase | Scilla maritima | Hydrolysis | Proscillaridin A | google.com |

| Proscillaridin A | Novozym 435 (Lipase) | Candida antarctica | Acetylation | 4'-O-acetyl-proscillaridin A | mdpi.com |

| Cardiac Glycoside Aglycones | β-Galactosidase | Aspergillus oryzae | Transglycosylation | Novel β-alkyl glycosides | jst.go.jp |

Development of Bioconversion Systems for Analog Production

Bioconversion systems, utilizing whole cells such as plant or microbial cultures, represent a powerful platform for producing proscillaridin A and its structural analogs. These systems harness the complex enzymatic machinery of the cells to perform multistep transformations.

Plant Cell Culture Systems: In vitro cultures of Urginea maritima (sea squill) have been developed as a sustainable source for proscillaridin A production. imrpress.comresearchgate.net Studies have optimized conditions for both callus and cell suspension cultures to maximize yield. For example, using Murashige and Skoog (MS) medium supplemented with specific concentrations of plant growth regulators like 1-naphthaleneacetic acid (NAA) and Kinetin (Kin) has been shown to effectively control cell proliferation and enhance proscillaridin A synthesis. imrpress.comimrpress.com

The production can be further stimulated by the use of elicitors. Methyl jasmonate (MJ), an abiotic elicitor, has been shown to significantly increase the accumulation of proscillaridin A in U. maritima cell suspension cultures. imrpress.comimrpress.com In one study, applying 100 μM of MJ resulted in a 2.3-fold increase in proscillaridin A content compared to control cultures. imrpress.com These findings demonstrate the potential of plant cell factory-based systems for the large-scale production of this valuable compound. imrpress.comresearchgate.net

Microbial Biotransformation Systems: Microorganisms, particularly fungi, are widely recognized for their ability to modify complex steroids and are used as biocatalysts to generate novel bufadienolide analogs. researchgate.net While specific studies on proscillaridin A are limited, research on the biotransformation of related bufadienolides like bufalin (B1668032) and resibufogenin (B1668039) by fungi such as Mucor polymorphosporus and Mucor spinosus highlights the potential of this approach. pku.edu.cnnih.gov These fungi can introduce a wide array of chemical modifications, including hydroxylations at various positions (e.g., C-1β, C-7β, C-12β), dehydrogenation, and epimerization of hydroxyl groups. pku.edu.cnresearchgate.netnih.gov Applying these microbial systems to proscillaridin A could yield a diverse library of new analogs, which would be challenging to produce through conventional chemical synthesis. researchgate.net

Table 3: Bioconversion Systems for Production of Proscillaridin A and Related Analogs

| Bioconversion System | Organism | Substrate/Target | Key Findings/Products | Reference |

|---|---|---|---|---|

| Plant Cell Suspension Culture | Urginea maritima | Endogenous synthesis | Production of Proscillaridin A (up to 141.31 mg/g DW). imrpress.comresearchgate.net | imrpress.comresearchgate.netimrpress.com |

| Plant Cell Culture Elicitation | Urginea maritima | Endogenous synthesis | Methyl jasmonate (elicitor) increased Proscillaridin A yield 2.3-fold. | imrpress.com |

| Fungal Biotransformation | Mucor spinosus | Bufalin | Production of 12 mono- or dihydroxylated bufalin analogs. | nih.gov |

| Fungal Biotransformation | Mucor polymorphosporus | Resibufogenin | Production of 22 derivatives via hydroxylation, epimerization, and dehydrogenation. | pku.edu.cn |

| Plant Suspension Culture | Catharanthus roseus | Cinobufagin | Production of 3-epi-desacetylcinobufagin and other derivatives. | frontiersin.org |

Advanced Analytical Methodologies for Research Applications

Quantitative Determination Methods in Biological Matrices

The choice of analytical method for Scillarenin (B127669) 3beta-rhamnoside determination depends on the required sensitivity, the complexity of the biological matrix, and the specific research question. The principal methods employed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA).

HPLC with Ultraviolet (UV) detection is a robust and widely used method for the quantification of Scillarenin 3beta-rhamnoside. Research has demonstrated the development of reliable HPLC-UV methods for its determination in plant extracts, such as from Drimia maritima (squill). These methods typically utilize a reversed-phase C18 column to separate the compound from other matrix components. nih.govahajournals.org

A common approach involves gradient elution, where the composition of the mobile phase, often a mixture of methanol (B129727) and water, is varied over time to achieve optimal separation. Detection is typically set at a wavelength of 300 nm, where the bufadienolide structure of this compound exhibits strong UV absorbance. The precision, accuracy, and speed of these HPLC-UV methods make them suitable for routine quantitative analysis in research settings.

Table 1: Example of HPLC-UV Method Parameters for Proscillaridin (B1679727) A Quantification

| Parameter | Value/Condition | Source |

| Column | Reversed-phase ACE C18 | |

| Mobile Phase | Gradient elution (Methanol: Water) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 300 nm | |

| Linearity (r²) | > 0.998 | |

| Limit of Detection (LOD) | 0.6 µg/mL | |

| Limit of Quantitation (LOQ) | 1.8 µg/mL | |

| Average Recovery | 93.7% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

For applications requiring higher sensitivity and specificity, particularly in complex biological matrices like blood or feces, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. up.ac.za This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by mass spectrometry. biorxiv.orgnih.gov

A targeted LC-MS/MS method has been developed and validated for the simultaneous quantification of nine different cardiotonic steroids, including this compound, in solvent and whole blood. up.ac.za These methods often use a reversed-phase column, such as a Kinetex C18, coupled to a tandem mass spectrometer like a Sciex 4000QTRAP. up.ac.za The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. up.ac.zaresearchgate.net The high sensitivity of LC-MS/MS allows for detection and quantification at very low concentrations, with reported limits of detection (LOD) and quantification (LOQ) for this compound between 0.02-0.5 ng/mL and 0.1-2 ng/mL, respectively. up.ac.za In some LC/MS assays, this compound has also been used as an internal standard for the quantification of other cardiac glycosides. nih.gov

Radioimmunoassay (RIA) offers an alternative, highly sensitive method for the quantification of this compound in plasma. jst.go.jpjst.go.jp A sensitive and selective RIA has been developed that can determine plasma concentrations as low as 125 pg/mL using a 1.5 mL sample. jst.go.jpjst.go.jp

The development of this assay involved immunizing guinea pigs with an immunogen created by conjugating a derivative of this compound to bovine serum albumin, thereby generating specific antibodies. jst.go.jpjst.go.jp A radioactively labeled ligand, [¹²⁵I]SST, is used to compete with the unlabeled this compound in the sample for binding to the limited number of antibody sites. jst.go.jpjst.go.jp After incubation, the antibody-bound and free radiolabeled ligand are separated, and the radioactivity is measured to determine the concentration of the compound in the original sample. jst.go.jpjst.go.jp This method has proven effective in pharmacokinetic studies, for instance, in determining the plasma concentration-time profile of this compound in beagle dogs after oral administration. jst.go.jpjst.go.jp Relatedly, antibodies raised against proscillaridin A have been used in indirect enzyme-linked immunosorbent assays (ELISA) to measure cross-reacting material in human plasma. nih.govahajournals.org

Sample Preparation and Extraction Protocols for Research Integrity

Rigorous sample preparation and extraction are critical steps to ensure the integrity and accuracy of analytical results. The goal is to isolate this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte before instrumental analysis. The protocol varies depending on the sample type and the subsequent analytical technique. nih.govjst.go.jpmdpi.com

For plasma or blood samples, several methods are employed. A common initial step is protein precipitation using solvents like ethanol. nih.govahajournals.org This is often followed by a cleanup and concentration step using Solid-Phase Extraction (SPE). up.ac.za SPE cartridges, such as Oasis HLB or Bond Elut, are frequently used to selectively retain the analyte while allowing interfering compounds to be washed away. jst.go.jpjst.go.jpmdpi.comresearchgate.net

For tissue samples, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method has been successfully applied for the detection of cardiac glycosides. scielo.br For plant materials, extraction is typically performed using methanol or aqueous alcohol mixtures. ajol.info

Table 2: Summary of Extraction Protocols for this compound

| Biological Matrix | Extraction Method | Source |

| Human Plasma | Ethanol precipitation followed by reverse-phase HPLC cleanup | nih.govahajournals.org |

| Plasma | Solid-Phase Extraction (SPE) using a Bond Elut® column | jst.go.jpjst.go.jp |

| Blood, Faeces | Reversed-phase Solid Phase Extraction (SPE) | up.ac.za |

| Blood | SPE using Oasis® HLB cartridge | mdpi.comresearchgate.net |

| Necropsy Tissues | Modified QuEChERS extraction | scielo.br |

| Plant Material (Drimia maritima) | Methanol extraction |

Method Validation for Reproducible Research Outcomes

To ensure that analytical data is reliable and reproducible, the chosen quantitative method must be thoroughly validated. Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. Key validation parameters are defined by international guidelines, such as those from the International Conference on Harmonization (ICH). up.ac.za

Validation studies for this compound quantification methods typically assess the following:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. up.ac.za

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. up.ac.za For HPLC-UV methods, a coefficient of determination (r²) greater than 0.998 has been achieved.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). up.ac.za For an HPLC-UV method, intra- and inter-day precision RSDs were reported as 3.8-4.16% and 7.5%, respectively. For a radioimmunoassay, intra- and inter-assay coefficients of variation were 4.0% and 5.0%. jst.go.jpjst.go.jp

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. An average recovery of 93.7% has been reported for an HPLC-UV method.

Sensitivity: This is defined by the Limit of Detection (LOD), the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, and the Limit of Quantitation (LOQ), the lowest amount that can be quantitatively determined with suitable precision and accuracy. up.ac.za

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. up.ac.za

By rigorously validating these parameters, researchers can have confidence in the generated data, allowing for meaningful comparisons across different studies and ensuring the reproducibility of research outcomes. up.ac.za

Future Directions and Emerging Research Avenues

High-Throughput Screening for Novel Biological Targets

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast libraries of chemical compounds against specific biological targets. bmglabtech.comevotec.com This technology offers a powerful approach to move beyond the classical Na+/K+-ATPase target and identify novel proteins and pathways modulated by Scillarenin (B127669) 3beta-rhamnoside. The primary goal of applying HTS is to uncover previously unknown mechanisms of action, which could lead to applications in new therapeutic areas, such as oncology or immunology. bmglabtech.comcreative-bioarray.com

Research has already demonstrated the power of HTS for related cardiac glycosides. For instance, screening studies have identified this compound class as potent inhibitors of various cellular processes critical to cancer. aacrjournals.org A high-throughput screen found that cardiac glycosides could inhibit tissue kallikrein expression, an effect linked to the downregulation of the c-myc transcription factor. aacrjournals.org Other screens have implicated cardiac glycosides in the regulation of additional transcription factors like HIF1-a. aacrjournals.org Furthermore, HTS platforms using primary human cells have identified cardiac glycosides as modulators of inflammatory responses in cells of the blood-brain barrier. biorxiv.org These findings strongly suggest that a systematic HTS campaign for Scillarenin 3beta-rhamnoside could yield novel and therapeutically relevant biological targets.

Table 1: Examples of High-Throughput Screening Campaigns Involving Cardiac Glycosides

| Screening Approach | Compound Class/Example | Identified Target/Pathway | Therapeutic Implication | Reference |

|---|---|---|---|---|

| Whole Genome Microarray | Peruvoside | Multiple potential pathways involved in pancreatic cancer | Cancer Therapy | aacrjournals.org |

| Cell-based Inflammatory Assay | Digoxin, Lanatoside C | Inflammatory modifiers in primary human brain pericytes and endothelia | Neuroinflammation | biorxiv.org |

| Brain Slice-based Assay | Neriifolin (a cardiac glycoside) | Neuroprotective pathways | Ischemic Stroke | pnas.org |

| Tissue Kallikrein Expression Assay | Cardiac Glycosides | c-myc transcription factor | Cancer Therapy | aacrjournals.org |

Computational Biology and In Silico Drug Design

Computational biology and in silico drug design are indispensable tools for accelerating drug discovery by predicting how a molecule interacts with a biological target at an atomic level. jyoungpharm.orgjyoungpharm.com Techniques like molecular docking allow researchers to model the binding of ligands, such as this compound, into the active sites of various proteins. This approach can elucidate structure-activity relationships (SAR), identify key amino acid residues involved in binding, and guide the synthesis of new derivatives with improved potency or selectivity. rsc.orgnih.gov

Numerous studies have successfully applied these methods to the bufadienolide class. For example, molecular docking has been used to explore the interactions between various bufadienolides and targets like the epidermal growth factor receptor (EGFR) in pancreatic cancer models, revealing binding affinities comparable or superior to established inhibitors. mdpi.com Other in silico studies have investigated the binding of bufadienolides to the Na+/K+-ATPase pump and the enzyme SULT2A1, which is involved in their metabolism. jyoungpharm.orgrsc.org These studies have shown that specific structural features, such as the orientation of hydroxyl groups, significantly influence binding affinity and biological activity. jyoungpharm.comrsc.orgnih.gov Applying these computational approaches to this compound could predict its binding to a wide array of protein targets, providing hypotheses for subsequent experimental validation and forming the basis for designing novel analogs with enhanced therapeutic profiles. jyoungpharm.com

Table 2: Reported Molecular Docking Studies of Bufadienolides with Biological Targets

| Bufadienolide Derivative | Protein Target | Key Finding | Reference |

|---|---|---|---|

| Resibufogenin (B1668039) | EGFR | Strong binding affinity, with an energy lower than -9.24 kcal/mol. | mdpi.com |

| Various Bufadienolides | SULT2A1 | The 3-β-OH group forms hydrogen bonds with the key residue His99. | rsc.org |

| Bufadienolides from K. pinnata | Na+/K+-ATPase | The 14-OH group forms a hydrogen bond with Thr797; other moieties like 10-CHO and 11-OH enhance binding. | jyoungpharm.orgjyoungpharm.com |

| Nine Bufadienolide Derivatives | Human Serum Albumin (HSA) | 11-OH or 16-OAc groups facilitate anchoring within the HSA binding pocket via hydrogen bonding. | nih.gov |

Genetic Engineering for Enhanced Production in Plant Systems

The natural production of this compound and other bufadienolides from plant sources, such as Drimia maritima (sea squill) or species of the Kalanchoe genus, is often inefficient and subject to environmental variability. vscht.czresearchgate.net This presents a significant bottleneck for research and potential clinical development. Genetic engineering and synthetic biology offer promising solutions to overcome these limitations by enhancing compound production in native plants or by transferring the biosynthetic pathway to fast-growing microbial hosts like yeast or bacteria. buffalo.educambridgescholars.com

The biosynthesis of cardiac glycosides is a complex, multi-step process starting from cholesterol. researchgate.net Research into related plants like Digitalis purpurea has identified several key enzymes that are potential targets for metabolic engineering. mdpi.complos.orgnih.gov These include progesterone (B1679170) 5β-reductase, 3β-hydroxysteroid dehydrogenase, and various cytochrome P450 enzymes responsible for hydroxylations. vscht.czresearchgate.netfrontiersin.org By overexpressing genes encoding rate-limiting enzymes or by silencing competing metabolic pathways, it is possible to significantly increase the yield of desired compounds. vscht.cz For instance, introducing the gene for progesterone-5β-reductase from Arabidopsis thaliana into Digitalis purpurea resulted in a two- to four-fold increase in the production of specific cardiac glycosides. vscht.cz A thorough elucidation of the specific biosynthetic pathway of this compound in its native plant source is a critical first step, which will pave the way for applying these powerful genetic engineering strategies for sustainable and scalable production. nih.gov

Exploration of New Biological Activities in Diverse Research Models

While the cardiotonic effects of this compound are well-established, there is a growing body of evidence indicating that bufadienolides possess a much broader spectrum of biological activities. researchgate.netmdpi.comresearchgate.net Emerging research highlights their potential as anticancer, anti-inflammatory, antiviral, and immunomodulatory agents. researchgate.netmdpi.comnih.gov A key future direction is the systematic evaluation of this compound in a wide array of research models to uncover and validate these novel activities.

Studies on related bufadienolides have demonstrated potent cytotoxic effects against various human cancer cell lines, including prostate, pancreatic, and breast cancer. mdpi.comnih.gov The mechanisms often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways like PI3K/Akt/mTOR. researchgate.netmdpi.com Beyond cancer, certain bufadienolides have shown immunomodulatory effects, such as selectively reducing regulatory T cell populations or altering cytokine production, suggesting potential applications in immunotherapy or autoimmune diseases. mdpi.com Future research should involve testing this compound in diverse models, including 3D tumor spheroids, organ-on-a-chip systems, and in vivo animal models of cancer and inflammatory diseases, to fully characterize its therapeutic potential. researchgate.net

Table 3: Emerging Biological Activities of Bufadienolides in Various Research Models

| Bufadienolide | Research Model | Observed Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Cinobufagin | Pancreatic Cancer Cells | Inhibition of cell proliferation and migration via the EGFR/KRAS pathway. | Cancer | mdpi.com |

| Gamabufotalin | Osteosarcoma, Hepatoma Cells | Inhibition of tumor cell proliferation. | Cancer | mdpi.com |

| Periplogenin | Rheumatoid Arthritis Model | Suppression of synoviocyte proliferation and pro-inflammatory cytokine production. | Autoimmune Disease | mdpi.com |

| Various Bufadienolides | Human Prostate Cancer Cells (PC-3, DU145) | Potent cytotoxic activity with IC50 values in the nanomolar range. | Cancer | nih.gov |

| Bufadienolide-enriched fraction | Human Myometrium | Reduced contractility, showing tocolytic activity. | Obstetrics | mdpi.com |

Multidisciplinary Approaches in Bufadienolide Research

The complexity of bufadienolide pharmacology, characterized by multiple potential targets and diverse downstream effects, necessitates a shift towards more integrated, multidisciplinary research strategies. nih.gov Future breakthroughs will likely emerge from the convergence of medicinal chemistry, molecular biology, pharmacology, and computational science. tijer.org Systems biology approaches, which integrate multi-omics data (e.g., genomics, transcriptomics, proteomics, and metabolomics), are particularly valuable for obtaining a holistic view of how compounds like this compound affect cellular networks. plos.org

Network pharmacology, for example, can be used to construct and analyze the complex interaction networks between a drug, its targets, and associated disease pathways, helping to predict mechanisms of action and potential polypharmacological effects. mdpi.com Combining these computational predictions with experimental validation in relevant biological systems creates a powerful feedback loop for discovery. Furthermore, collaborations between chemists synthesizing novel bufadienolide analogs and biologists testing them in advanced disease models can accelerate the development of compounds with improved therapeutic indices. nih.gov This integrated approach is essential for translating the promising biological activities of this compound and related compounds into viable therapeutic agents. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the primary natural sources of Scillarenin 3β-rhamnoside, and how can they be validated in plant extracts?

- Methodological Answer : Scillarenin 3β-rhamnoside is primarily isolated from Urginea maritima (red squill) bulbs. To validate its presence, researchers should use a combination of chromatographic techniques (e.g., HPLC or TLC) paired with spectroscopic methods (NMR, MS). For example, the compound's [α]D value of −67.3º (MeOH) and molecular formula (C38H54O14) are critical identifiers . Comparative analysis with reference standards and phytochemical screening for cardiac glycosides in bulb extracts are recommended.

Q. What spectroscopic methods are most effective for confirming the structure of Scillarenin 3β-rhamnoside?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for resolving the rhamnoside moiety and aglycone structure. Mass spectrometry (HRMS or ESI-MS) confirms the molecular weight (734.85 g/mol), while infrared (IR) spectroscopy identifies functional groups like hydroxyl and glycosidic bonds. Cross-referencing with published spectral data (e.g., Wartburg et al., 1964) is critical for validation .

Q. How can researchers design in vitro assays to evaluate the cytotoxic activity of Scillarenin 3β-rhamnoside?

- Methodological Answer : Use cell lines (e.g., HeLa or MCF-7) with standardized protocols like MTT or SRB assays. Include positive controls (e.g., Etoposide, IC50 = 24 μg/mL) and report IC50 values with dose-response curves. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to assess significance. Note that cytotoxicity may vary with purity, so validate compound integrity via HPLC before testing .

Advanced Research Questions

Q. How can contradictory findings about Scillarenin 3β-rhamnoside’s bioactivity across studies be systematically resolved?

- Methodological Answer : Conduct a systematic review using frameworks like PICO(T) to define population (cell/animal models), intervention (dose/concentration), comparator (controls), and outcomes (IC50, toxicity). Assess heterogeneity in experimental designs (e.g., extraction methods, solvent polarity) and statistical power. Meta-analysis may quantify variability, while sensitivity analysis identifies confounding factors (e.g., impurities or isomer presence) .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of Scillarenin 3β-rhamnoside derivatives?

- Methodological Answer : Synthesize analogs (e.g., acetylated rhamnose or glucoside variants) and compare their bioactivity. Use molecular docking to predict interactions with targets (e.g., Na+/K+ ATPase for cardiac glycosides). Pair this with mutagenesis studies to validate binding sites. For example, Wartburg et al. (1968) demonstrated that hydroxyl group position impacts cardiac activity .

Q. How should researchers address variability in Scillarenin 3β-rhamnoside yields from natural sources?

- Methodological Answer : Optimize extraction protocols using response surface methodology (RSM) to test variables (solvent ratio, temperature, time). Validate reproducibility via inter-laboratory trials. Consider seasonal or geographic variations in plant material by sourcing bulbs from multiple regions and analyzing metabolomic profiles (LC-MS/MS) to correlate environmental factors with yield .

Data Contradiction and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent responses in Scillarenin 3β-rhamnoside studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic) to calculate IC50/EC50 values. Apply tools like GraphPad Prism for curve fitting and confidence intervals. For inconsistent results, perform outlier analysis (Grubbs’ test) and assess assay precision via coefficient of variation (CV < 15%). Report raw data in supplementary materials for transparency .

Q. How can researchers ensure the reliability of Scillarenin 3β-rhamnoside’s purity assessments across labs?

- Methodological Answer : Adopt standardized purity criteria (e.g., ≥95% via HPLC-UV at 254 nm) and inter-lab calibration using certified reference materials (CRMs). Share chromatographic conditions (column type, mobile phase) and validate methods per ICH guidelines. Collaborative studies, such as round-robin testing, can identify methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.